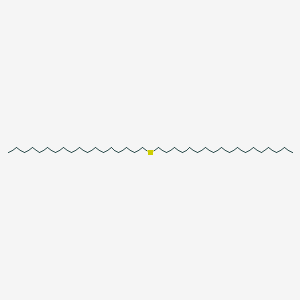

Octadecyl sulfide

Description

Properties

IUPAC Name |

1-octadecylsulfanyloctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H74S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWDIGHWDQPQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062019 | |

| Record name | 1,1'-Thio-bis-octadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1844-09-3 | |

| Record name | Octadecyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1844-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecane, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Thio-bis-octadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctadecyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23B8T458US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Octadecyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Understated Role of a Long-Chain Thioether

Octadecyl sulfide, also known as dioctadecyl sulfide or stearyl sulfide, is a symmetrical thioether with the chemical formula C36H74S. Comprising two eighteen-carbon alkyl chains linked by a sulfur atom, this molecule possesses a unique amphipathic character that has positioned it as a compound of interest in various scientific domains, from materials science to drug delivery. While not as extensively documented as some of its chemical cousins, the history and evolving applications of octadecyl sulfide offer a compelling narrative of fundamental organic synthesis and its modern-day implications. This guide provides a comprehensive overview of the discovery, historical and contemporary synthesis, physicochemical properties, and burgeoning applications of this long-chain sulfide.

The Historical Context of Discovery: A Tale of Fundamental Synthesis

While a singular, celebrated moment of discovery for octadecyl sulfide is not prominent in the historical annals of chemistry, its existence is a logical extension of foundational organic synthesis principles developed in the 19th century. The synthesis of ethers and their sulfur analogs, thioethers (sulfides), was significantly advanced by the work of Alexander Williamson in the 1850s. The Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide, provided a versatile template for forming ether linkages.[1][2] This reaction was readily adapted for the synthesis of thioethers, where a thiolate anion serves as the nucleophile.

Early preparations of symmetrical long-chain alkyl sulfides like dioctadecyl sulfide would have likely followed a similar SN2 pathway. One of the most straightforward and historically significant methods for synthesizing symmetrical dialkyl sulfides involves the reaction of an alkyl halide with an inorganic sulfide, such as sodium sulfide (Na2S).[3] In this reaction, the sulfide ion (S²⁻) acts as a potent nucleophile, displacing the halide from two molecules of the alkyl halide to form the corresponding thioether.[3]

Given the commercial availability of long-chain alkyl halides like octadecyl bromide or chloride in the early 20th century, it is highly probable that octadecyl sulfide was first synthesized through this method or a variation thereof. These early syntheses were likely driven by academic curiosity and the desire to characterize the physical properties of homologous series of organic compounds.[4]

Evolution of Synthetic Methodologies

The synthesis of dialkyl sulfides has evolved from classical methods to more refined and specialized techniques that offer improved yields, milder reaction conditions, and avoidance of malodorous reagents.

Classical Synthesis: The Reaction of Alkyl Halides with Sodium Sulfide

The reaction of two equivalents of an octadecyl halide (e.g., 1-bromooctadecane) with sodium sulfide represents a traditional and cost-effective method for the preparation of dioctadecyl sulfide. This reaction is typically carried out in a polar solvent to facilitate the dissolution of the inorganic sulfide.

Reaction Scheme:

Caption: Classical synthesis of octadecyl sulfide.

Materials:

-

1-Bromooctadecane

-

Sodium sulfide nonahydrate (Na2S·9H2O)

-

Ethanol

-

Deionized water

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of deionized water.

-

Add ethanol to the flask to create a solution or a fine suspension.

-

Add two molar equivalents of 1-bromooctadecane to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and hexane.

-

Shake the funnel vigorously and allow the layers to separate. The organic layer containing the product will be on top.

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude dioctadecyl sulfide can be further purified by recrystallization from a suitable solvent such as ethanol or acetone to yield a white, waxy solid.

Causality in Experimental Choices:

-

The use of a polar protic solvent system like ethanol/water is crucial for dissolving both the ionic sodium sulfide and the nonpolar alkyl halide to a sufficient extent for the reaction to proceed.

-

Heating the reaction to reflux increases the reaction rate, which is necessary due to the relatively low reactivity of the long-chain alkyl halide.

-

The aqueous workup and extraction with a nonpolar solvent like hexane are effective for separating the nonpolar product from the inorganic salts and the polar solvent.

-

Recrystallization is a standard and effective method for purifying solid organic compounds like dioctadecyl sulfide.

Modern Synthetic Approaches

Modern organic synthesis offers several alternative routes to dialkyl sulfides, often with advantages in terms of reaction conditions and substrate scope. One notable method involves the reaction of Grignard reagents with Bunte salts (S-alkyl thiosulfates).[5] This approach avoids the use of malodorous thiols and can be effective for a wide range of alkyl groups.[5]

Physicochemical Properties

Octadecyl sulfide is a white to off-white crystalline or powdery solid at room temperature. Its long alkyl chains dominate its physical properties, making it a waxy, hydrophobic substance.

| Property | Value | Reference(s) |

| Molecular Formula | C36H74S | [6] |

| Molecular Weight | 539.05 g/mol | [7] |

| Melting Point | 69-72 °C | |

| Boiling Point | > 250 °C at 760 mmHg (decomposes) | |

| Solubility | Insoluble in water; soluble in hot ethanol, ether, and other organic solvents | |

| Appearance | White to off-white crystalline powder or waxy solid |

Applications in Research and Development

The unique molecular structure of octadecyl sulfide, featuring a small polar sulfide group flanked by two long, nonpolar alkyl chains, makes it an attractive candidate for applications in materials science and drug delivery.

Materials Science: A Building Block for Functional Surfaces

In materials science, long-chain alkyl compounds are extensively used to create self-assembled monolayers (SAMs) on various substrates.[8][9][10] These highly ordered molecular layers can modify the surface properties of materials, such as wettability, adhesion, and corrosion resistance.[10] While octadecanethiol is more commonly used for forming SAMs on gold surfaces, the analogous sulfide, dioctadecyl sulfide, can also play a role in surface modification, particularly on semiconductor or metal sulfide surfaces where the sulfide group can coordinate with the surface.[8] The long octadecyl chains provide a dense, hydrophobic barrier.

Drug Delivery: A Lipophilic Component in Nanoparticle Formulations

The development of novel drug delivery systems is a cornerstone of modern pharmaceutical research. Liposomes and solid lipid nanoparticles (SLNs) are promising carriers for delivering therapeutic agents, particularly those with poor water solubility.[11] These systems are typically composed of a mixture of lipids that self-assemble into vesicular or solid-core structures in aqueous media.

The highly lipophilic nature of dioctadecyl sulfide makes it a suitable candidate for incorporation into the lipid matrix of these nanoparticles. Its presence can influence the physical properties of the formulation, such as drug loading capacity, release kinetics, and stability. While direct studies on dioctadecyl sulfide in drug delivery are emerging, the principles of using long-chain, lipid-like molecules are well-established.[11]

Caption: Octadecyl sulfide in a liposomal drug delivery system.

Conclusion and Future Outlook

Octadecyl sulfide, a molecule born from the fundamental principles of organic chemistry, continues to find relevance in contemporary scientific research. Its synthesis, rooted in classical reactions like the thio-analog of the Williamson ether synthesis, has evolved to include more sophisticated methods. The physicochemical properties of this long-chain thioether, particularly its pronounced lipophilicity, make it a valuable tool in materials science for surface modification and a promising, albeit currently underexplored, component in advanced drug delivery systems. As the demand for novel materials and more effective drug formulations grows, the exploration of the full potential of seemingly simple molecules like octadecyl sulfide will undoubtedly continue to be a fruitful area of investigation for researchers and scientists.

References

- Alonso, M. E., & Aragona, H. (1978). SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. Organic Syntheses, 58, 147. DOI: 10.15227/orgsyn.058.0147.

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (2023, December 29). Williamson ether synthesis. In Wikipedia. Retrieved January 31, 2026, from [Link]

-

Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved January 31, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved January 31, 2026, from [Link]

- Hartman, W. W., Smith, L. A., & Dickey, J. B. (1934). DIPHENYL SULFIDE. Organic Syntheses, 14, 36. DOI: 10.15227/orgsyn.014.0036.

- Pornpattananangkul, D., Zhang, L., Olson, S., Aryal, S., Obonyo, M., Vecchio, K., ... & Zhang, L. (2011). Bacterial toxin-triggered drug release from gold nanoparticle-stabilized liposomes for the treatment of bacterial infection. Journal of the American Chemical Society, 133(11), 4132-4139.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 31, 2026, from [Link]

- Bencsura, A., Nivinskas, H., & Peterson, J. (2012). Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication. ISRN Toxicology, 2012, 680140. DOI: 10.5402/2012/680140.

-

PubChem. (n.d.). Disulfide, dioctadecyl. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2025, August 5). Sodium Sulfide. Retrieved January 31, 2026, from [Link]

- Chen, Y. C., Lin, Y. G., Chen, C. H., & Lin, Y. C. (2013). Fabrication of Octadecyl and Octadecanethiolate Self-Assembled Monolayers on Oxide-Free Si(111) with a One-Cell Process. ACS Applied Materials & Interfaces, 5(12), 5430-5437. DOI: 10.1021/am400854n.

- Zare, M., Namratha, K., Al-Dhabi, N. A., & Byrappa, K. (2022). Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications.

- Al-Busaidi, J. Z., Al-Wahaibi, L. H., Al-Harrasi, A., & Al-Azri, M. S. (2022). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. Pharmaceutics, 14(11), 2419.

-

OrganicChemGuide. (n.d.). 15.03 Ether, Sulfide Synthesis. Retrieved January 31, 2026, from [Link]

- Google Patents. (n.d.). WO2020257260A1 - Formulation of peptide loaded liposomes and related applications.

-

Wikipedia. (2023, December 24). Sodium sulfide. In Wikipedia. Retrieved January 31, 2026, from [Link]

- Yoo, J., D'Mello, S. R., Graf, T., Salem, A. K., & Bowden, N. B. (2012). Synthesis of the First Poly(diaminosulfide)s and an Investigation of Their Applications as Drug Delivery Vehicles. Macromolecules, 45(2), 688-697.

-

JoVE. (2022, September 26). Synthesis Of Ligand-Free CdS Nanoparticles Within Sulfur Copolymer Matrix l Protocol Preview [Video]. YouTube. [Link]

-

North Carolina School of Science and Mathematics. (2011, December 7). Double Displacement: Sodium Sulfide and HCl [Video]. YouTube. [Link]

- Li, Y., Yuan, L., Wang, Z., Wang, X., & Feng, W. (2023). Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions. Science Advances, 9(1), eade8219.

- Barlos, K., Gatos, D., & Mamos, P. (2021). Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. Molecules, 26(11), 3209.

-

Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (2023, December 29). Thiol. In Wikipedia. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2019, June 10). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Retrieved January 31, 2026, from [Link]

- Gole, A., & Murphy, C. J. (2004). Well-ordered self-assembled monolayer surfaces can be used to enhance the growth of protein crystals. Colloids and Surfaces B: Biointerfaces, 34(1), 61-68.

- Lu, W., Xiong, C., Zheng, G., & Chen, J. (2012). Hollow copper sulfide nanoparticle-mediated transdermal drug delivery. Nanoscale, 4(20), 6289-6292.

-

Nanomaterials Chemistry. (2023, October 7). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). Octadecyl sulfide. Retrieved January 31, 2026, from [Link]

- Li, Y., Liu, Y., Wang, H., & Xu, W. (2016).

-

Organic Chemistry Portal. (2015). Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System. Retrieved January 31, 2026, from [Link]

-

RSC Advances. (2015). Self-assembled monolayers of thiolates on metals: a review article on sulfur-metal chemistry and surface structures. Retrieved January 31, 2026, from [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 6. Dioctadecyl Sulfide | 1844-09-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. Octadecyl sulfide | C36H74S | CID 74609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Well-ordered self-assembled monolayer surfaces can be used to enhance the growth of protein crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. WO2020257260A1 - Formulation of peptide loaded liposomes and related applications - Google Patents [patents.google.com]

Unlocking the Potential of Octadecyl Sulfide: A Technical Guide for Researchers

Abstract

Octadecyl sulfide, a symmetrical long-chain thioether, represents a largely unexplored molecule with significant latent potential across diverse scientific and industrial domains. While its basic chemical identity is established, a notable gap exists in the scientific literature regarding its specific applications and functional properties. This technical guide aims to bridge this gap by providing a comprehensive overview of promising research avenues for octadecyl sulfide. Drawing upon the well-established chemistry of long-chain hydrocarbons and thioethers, this document will serve as a foundational resource for researchers, scientists, and drug development professionals. We will delve into potential applications in advanced materials science, drug delivery, and as a versatile chemical intermediate, offering detailed experimental protocols and theoretical frameworks to stimulate and guide future research.

Introduction to Octadecyl Sulfide: The Knowns and the Unknowns

Octadecyl sulfide, also known as dioctadecyl sulfide or stearyl sulfide, is a simple, symmetrical thioether with the molecular formula C₃₆H₇₄S.[1][2] Its structure consists of two eighteen-carbon alkyl chains linked by a central sulfur atom. This unique architecture, combining the hydrophobicity of the long alkyl chains with the reactivity of the sulfide functional group, suggests a wealth of potential applications that remain to be systematically investigated.

Physicochemical Properties

A summary of the known physicochemical properties of octadecyl sulfide is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₆H₇₄S | [1] |

| Molecular Weight | 539.05 g/mol | [1] |

| CAS Number | 1844-09-3 | [1] |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point | 69.0 - 71.0 °C | [3] |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents. | [4][5] |

Table 1: Known Physicochemical Properties of Octadecyl Sulfide

Synthesis of Octadecyl Sulfide

The synthesis of octadecyl sulfide is not extensively detailed in the literature but can be readily achieved through established methods for thioether synthesis.[6][7][8] The most common and straightforward approach is the reaction of an octadecyl halide with a sulfur source, such as sodium sulfide.

Caption: General workflow for the synthesis of octadecyl sulfide.

Objective: To synthesize octadecyl sulfide from 1-bromooctadecane and sodium sulfide nonahydrate.

Materials:

-

1-bromooctadecane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (95%)

-

Deionized water

-

Hexane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve sodium sulfide nonahydrate in a minimal amount of deionized water.

-

Add a solution of 1-bromooctadecane in ethanol to the flask. The molar ratio of 1-bromooctadecane to sodium sulfide should be approximately 2:1.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and hexane.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic layer (top layer) and wash it twice with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to yield pure octadecyl sulfide.

Self-Validation: The identity and purity of the synthesized octadecyl sulfide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

Potential Research Area 1: Advanced Materials Science

The unique molecular structure of octadecyl sulfide makes it an attractive candidate for various applications in materials science.

Surface Modification and Hydrophobic Coatings

The two long, nonpolar octadecyl chains are expected to impart significant hydrophobicity to surfaces. This property can be exploited to create water-repellent coatings on various substrates.

Scientific Rationale: The self-assembly of long-chain alkyl compounds on surfaces is a well-established phenomenon. While much research has focused on alkanethiols for forming self-assembled monolayers (SAMs) on gold surfaces, the potential of dialkyl sulfides for modifying other types of surfaces is underexplored. The central sulfide group could offer a unique anchoring point to certain metal or metal oxide surfaces, while the two alkyl chains could lead to denser and more robust hydrophobic layers compared to single-chain thiols.

Caption: Workflow for surface modification using octadecyl sulfide.

Lubricant Additives

Long-chain hydrocarbons are known to be effective boundary lubricants. The presence of a sulfur atom in octadecyl sulfide could enhance its performance as a lubricant additive.

Scientific Rationale: Sulfur-containing compounds are widely used as extreme pressure (EP) additives in lubricants. The sulfur atom can react with metal surfaces under high pressure and temperature to form a sacrificial layer of metal sulfide, which prevents direct metal-to-metal contact and reduces wear. The long alkyl chains of octadecyl sulfide would provide a low-friction film.

Phase Change Materials (PCMs)

With a melting point in the range of 69-71 °C, octadecyl sulfide falls within the temperature range of interest for certain thermal energy storage applications.

Scientific Rationale: PCMs absorb and release large amounts of latent heat during their phase transitions. The long alkyl chains of octadecyl sulfide suggest it will have a significant latent heat of fusion. Its chemical stability and potential for forming stable emulsions could make it a candidate for use in thermal energy storage systems.

Potential Research Area 2: Drug Delivery and Pharmaceutical Sciences

The lipophilic nature of octadecyl sulfide makes it a compelling candidate for various applications in drug formulation and delivery.

Component of Lipid-Based Drug Delivery Systems

Scientific Rationale: Lipid-based formulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are effective vehicles for improving the oral bioavailability of poorly water-soluble drugs. The high melting point and hydrophobic nature of octadecyl sulfide make it a potential solid lipid matrix for encapsulating lipophilic drugs.

Caption: Workflow for the formulation of Solid Lipid Nanoparticles (SLNs).

Amphiphilic Derivatives for Self-Assembling Systems

While octadecyl sulfide itself is highly hydrophobic, it can be chemically modified to introduce a hydrophilic head group, thereby creating an amphiphilic molecule.

Scientific Rationale: Amphiphilic molecules can self-assemble in aqueous environments to form micelles or vesicles, which can encapsulate and deliver drugs.[9][10] The oxidation of the central sulfide to a sulfoxide or sulfone would significantly increase its polarity, potentially creating a novel class of amphiphiles.

Potential Research Area 3: A Versatile Chemical Intermediate

The sulfide functional group in octadecyl sulfide is a reactive handle that can be transformed into other functional groups, making it a useful intermediate in organic synthesis.

Oxidation to Sulfoxides and Sulfones

Scientific Rationale: The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry.[11] Dioctadecyl sulfoxide and dioctadecyl sulfone would have significantly different physical and chemical properties compared to the parent sulfide, including increased polarity and hydrogen bonding capabilities. These oxidized derivatives could find applications as high-temperature lubricants, surfactants, or components in specialty polymers.

Sources

- 1. Octadecyl sulfide | C36H74S | CID 74609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Octadecyl sulfide (C36H74S) [pubchemlite.lcsb.uni.lu]

- 3. Octadecyl Sulfide | 1844-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

- 6. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. Synthesis and properties of amphiphilic star polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amphiphilic peptides and their cross-disciplinary role as building blocks for nanoscience - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Theoretical Studies of Octadecyl Sulfide Conformations

Abstract

Octadecyl sulfide ((C₁₈H₃₇)₂S), a large, flexible thioether, presents a rich and complex conformational landscape that dictates its physicochemical properties and applications. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to elucidate the conformational preferences of octadecyl sulfide. We delve into the hierarchy of computational techniques, from high-accuracy quantum mechanical calculations to large-scale molecular dynamics simulations. This document emphasizes the causal relationships behind methodological choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of Octadecyl Sulfide and Its Conformations

Octadecyl sulfide, also known as dioctadecyl sulfide or distearyl sulfide, is a symmetrical thioether with two C18 alkyl chains attached to a central sulfur atom.[1] Its long hydrophobic chains and the unique properties of the thioether linkage make it a molecule of interest in various fields, including lubrication, material science, and as a component in organic synthesis.[2] The overall shape and flexibility of the molecule, governed by its conformational preferences, are critical to its function. For instance, in applications like lubricant additives, the ability of the molecule to adopt specific conformations at interfaces determines its film-forming capabilities and friction-reducing properties.

The conformational space of octadecyl sulfide is vast due to the numerous rotatable bonds. The key dihedral angles that define its shape are the C-C-S-C and C-S-C-C angles around the central sulfide group, and the many C-C-C-C dihedral angles within the two long alkyl chains. Understanding the potential energy surface of these rotations and identifying the low-energy conformers is paramount to predicting the macroscopic behavior of this molecule.

This guide will navigate the theoretical approaches to unraveling the conformational intricacies of octadecyl sulfide, providing both the foundational knowledge and practical protocols for researchers in the field.

Theoretical Methodologies for Conformational Analysis

A multi-tiered approach is essential for accurately and efficiently studying the conformations of a large molecule like octadecyl sulfide. This typically involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.

Quantum Mechanics (QM): The Foundation of Accuracy

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide the most accurate description of molecular energies and structures.[3][4] For a molecule as large as octadecyl sulfide, performing a full conformational search at the QM level is computationally prohibitive. However, QM plays a crucial role in:

-

Parameterization of Force Fields: QM calculations on smaller, representative fragments of octadecyl sulfide (e.g., diethyl sulfide, propyl sulfide) are used to derive or validate the parameters for molecular mechanics force fields. This ensures that the force field accurately reproduces the quantum mechanical potential energy surface around the key dihedral angles.

-

High-Accuracy Energy Calculations of Key Conformers: Once potential low-energy conformers are identified through other methods (like molecular mechanics), their relative energies can be refined using DFT calculations to obtain a more accurate picture of their thermodynamic populations.[5]

Commonly used DFT functionals for such studies include B3LYP and M06, which have shown good performance in conformational analyses of thioethers.[6][7]

Molecular Mechanics (MM) and Molecular Dynamics (MD): Exploring the Conformational Landscape

Molecular mechanics treats molecules as a collection of atoms held together by springs, described by a force field. This simplification allows for the rapid calculation of energies and forces, making it possible to study large systems and long timescales. Molecular dynamics (MD) simulations use these forces to simulate the movement of atoms over time, providing a powerful tool to explore the conformational space of a molecule.[8][9]

2.2.1. The Critical Role of the Force Field

The accuracy of any MM or MD study is entirely dependent on the quality of the underlying force field. For octadecyl sulfide, a force field must accurately describe:

-

Alkyl Chain Torsions: The potential energy profiles for the C-C-C-C dihedral angles determine the extent of coiling or extension of the octadecyl chains. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM are well-parameterized for hydrocarbons.[8][10]

-

Thioether Torsions: The C-C-S-C and C-S-C-C dihedral potentials are crucial for defining the geometry around the sulfur atom. Standard force fields may require validation or re-parameterization for these specific torsions to accurately capture the conformational preferences.[11]

The choice of force field is a critical decision, and researchers should carefully evaluate the suitability of existing force fields or consider developing custom parameters based on QM data.

2.2.2. Molecular Dynamics Simulations

MD simulations provide a dynamic picture of the conformational behavior of octadecyl sulfide. By simulating the molecule in a solvent or in the gas phase at a given temperature, one can observe the transitions between different conformations and determine their relative populations.[12]

Conformational Features of Octadecyl Sulfide

The conformation of octadecyl sulfide is primarily defined by the torsional angles along its backbone.

Alkyl Chain Conformations

The long octadecyl chains are expected to exhibit conformational behavior similar to that of long-chain alkanes. The C-C-C-C dihedral angles can exist in trans (anti) or gauche conformations. The trans conformation is generally lower in energy, leading to a preference for extended, all-trans alkyl chains, especially at lower temperatures.[13] However, the presence of gauche conformations introduces kinks in the chains, leading to more compact structures.[14][15]

Conformations around the Sulfide Linkage

The C-C-S-C and C-S-C-C dihedral angles determine the relative orientation of the two alkyl chains. Similar to ethers, thioethers exhibit a preference for gauche and anti (trans) conformations around these bonds. The interplay between these torsions and the torsions within the alkyl chains leads to a complex potential energy surface with multiple local minima.

Table 1: Key Dihedral Angles and Expected Low-Energy Conformations

| Dihedral Angle | Symbol | Expected Low-Energy States |

| C-C-C-C | φ | trans (~180°), gauche (+/- ~60°) |

| C-S-C-C | χ₁ | trans (~180°), gauche (+/- ~60°) |

| C-C-S-C | χ₂ | trans (~180°), gauche (+/- ~60°) |

Experimental Validation of Theoretical Models

Theoretical predictions of conformational populations should ideally be validated by experimental data. Several spectroscopic techniques can provide insights into the conformational states of molecules in different phases.

-

Vibrational Spectroscopy (FTIR and Raman): Different conformers will have distinct vibrational spectra. By comparing the experimentally measured spectrum with the spectra calculated for different conformers (typically using QM methods), one can identify the conformers present in the sample.[5][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts and coupling constants are sensitive to the local molecular geometry and can be used to infer conformational preferences.

-

X-ray Crystallography: For solid samples, X-ray diffraction can provide the precise three-dimensional structure of the molecule in the crystalline state, offering a definitive benchmark for a single conformation.[16]

A Practical Protocol for the Conformational Analysis of Octadecyl Sulfide

The following protocol outlines a robust computational workflow for the theoretical study of octadecyl sulfide conformations.

Step 1: Initial Conformer Generation

-

Objective: To generate a diverse set of initial structures for further analysis.

-

Method: Use a molecular mechanics-based conformational search algorithm (e.g., Monte Carlo, systematic search on key dihedrals) to explore the potential energy surface and identify a large number of unique conformers.

Step 2: Geometry Optimization and Energy Minimization

-

Objective: To find the nearest local energy minimum for each generated conformer.

-

Method: Perform geometry optimization on all conformers using a suitable molecular mechanics force field (e.g., OPLS-AA, CHARMM).

Step 3: Clustering and Selection of Low-Energy Conformers

-

Objective: To identify the most relevant low-energy conformers for further study.

-

Method: Cluster the optimized conformers based on structural similarity (e.g., RMSD) and rank them by their MM energy. Select a set of unique, low-energy conformers for higher-level calculations.

Step 4: High-Level QM Energy Refinement

-

Objective: To obtain accurate relative energies of the selected conformers.

-

Method: Perform single-point energy calculations or full geometry optimizations on the selected conformers using Density Functional Theory (e.g., B3LYP/6-31G(d,p)).[5]

Step 5: Molecular Dynamics Simulations

-

Objective: To study the dynamic conformational behavior and thermal populations.

-

Method: Select the lowest energy conformer (or a few representative low-energy conformers) as the starting structure for an MD simulation. Simulate the system in a suitable environment (e.g., in a solvent box or in the gas phase) for a sufficient duration to achieve conformational sampling.

Step 6: Analysis of MD Trajectories

-

Objective: To extract conformational information from the simulation.

-

Method: Analyze the MD trajectory to determine the time evolution of key dihedral angles, calculate radial distribution functions, and generate Ramachandran-like plots for the key torsions to visualize the conformational space explored.

Visualization of the Computational Workflow

Caption: Key dihedral angles (χ₁ and χ₂) around the central sulfide linkage in octadecyl sulfide.

Conclusion

The theoretical study of octadecyl sulfide conformations requires a synergistic application of quantum mechanics and molecular mechanics. While QM provides the fundamental accuracy for parameterization and energy refinement, MM and MD are indispensable for exploring the vast conformational landscape of this large and flexible molecule. A thorough understanding of its conformational preferences is essential for predicting its macroscopic properties and for the rational design of new materials and formulations incorporating this versatile thioether. The protocols and methodologies outlined in this guide provide a robust framework for researchers to undertake such investigations with scientific rigor.

References

-

Experimental and theoretical conformational studies on diallyl sulfide - ResearchGate. (2025, October 6). Retrieved from [Link]

-

Octadecyl amine capped cadmium sulfide quantum dots: morphological studies, electrochemical properties, and its use as photocata. (2021, June 24). Retrieved from [Link]

-

Effect of Pre-Sulfidization on the Octadecyl Amine Adsorption on the Smithsonite Surface and Its Flotation - MDPI. (2024, August 20). Retrieved from [Link]

-

Octadecyl sulfide | C36H74S | CID 74609 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions - ACS Publications. (n.d.). Retrieved from [Link]

-

Quantum Chemical Calculations, Topological Properties, ADME/Molecular Docking Studies, and Hirshfeld Surface Analysis on Some Organic UV-Filters | ACS Omega. (n.d.). Retrieved from [Link]

-

Conformational Analysis of Thioether Musks Using Density Functional Theory - MDPI. (n.d.). Retrieved from [Link]

-

Interaction of the (2√3 × 3)rect. Adsorption-Site Basis and Alkyl-Chain Close Packing in Alkanethiol Self-Assembled Monolayers on Au(111): A Molecular Dynamics Study of Alkyl-Chain Conformation | ACS Omega. (2020, June 2). Retrieved from [Link]

-

Molecular Dynamics Simulations of Sodium Dodecyl Sulfate Micelles in Water-The Effect of the Force Field - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration - NIH. (2025, June 4). Retrieved from [Link]

-

Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters for Glycosaminoglycans via Ab Initio Molecular Dynamics - bioRxiv. (2024, June 3). Retrieved from [Link]

-

Conformational Analysis of Thioether Musks Using Density Functional Theory. (2025, October 16). Retrieved from [Link]

-

Computational studies on the Reactions of Thiols, Sulfides and Disulfides with Hydroperoxides. Relevance for Jet Fuel. (n.d.). Retrieved from [Link]

-

Structure and conformational properties of diacetyl sulfide in the gaseous and condensed phases explored by gas electron diffraction, single-crystal X-ray diffraction, vibrational spectroscopy, and quantum chemical calculations - PubMed. (n.d.). Retrieved from [Link]

-

Evaluation of the Molecular Conformation of Surface Alkyl Chains of Alkylsilane-Derived Hybrid Films Using Sum-Frequency Generation Spectroscopy - MDPI. (2022, March 17). Retrieved from [Link]

-

ReaxFF molecular dynamics simulations on lithiated sulfur cathode materials. (n.d.). Retrieved from [Link]

-

Conformational study of N-acyl amino acid esters and thiol esters by FT-IR and x-ray crystallography: evidence for a nitrogen...sulfur interaction in thiol esters | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

Influence of conformation isomers in alkyl chains on Ag(i)-coordinated supramolecular architectures - New Journal of Chemistry (RSC Publishing). (2023, February 11). Retrieved from [Link]

-

Quantum chemical calculations and their uses - Research, Society and Development. (2021, July 16). Retrieved from [Link]

-

Improved Description of Sulfur Charge Anisotropy in OPLS Force Fields. Model Development and Parameterization - PubMed Central. (n.d.). Retrieved from [Link]

-

Molecular Simulation to Explore the Dissolution Behavior of Sulfur in Carbon Disulfide. (n.d.). Retrieved from [Link]

-

Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Retrieved from [Link]

-

Molecular Dynamics Simulations of Sodium Dodecyl Sulfate Micelle in Water: The Behavior of Water - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Quantum Chemical Evaluation of Deep Eutectic Solvents for the Extractive Desulfurization of Fuel | ACS Sustainable Chemistry & Engineering - ACS Publications. (2018, March 25). Retrieved from [Link]

-

Four "ideal" conformations of an alkyl chain. The bold solid lines... - ResearchGate. (n.d.). Retrieved from [Link]

-

Optimization of the OPLS-AA Force Field for Long Hydrocarbons | Journal of Chemical Theory and Computation - ACS Publications. (n.d.). Retrieved from [Link]

-

A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science - RSC Publishing. (2018, August 6). Retrieved from [Link]

-

Cerius2 Forcefield Based Simulations. (1998, September 8). Retrieved from [Link]

-

Thiols and Sulfides - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Multiscale molecular dynamics simulations of sodium dodecyl sulfate micelles: from coarse-grained to all-atom resolution - PubMed. (2014, October 10). Retrieved from [Link]

Sources

- 1. Octadecyl sulfide | C36H74S | CID 74609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cpchem.com [cpchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular dynamics simulations of sodium dodecyl sulfate micelles in water-the effect of the force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Improved Description of Sulfur Charge Anisotropy in OPLS Force Fields. Model Development and Parameterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multiscale molecular dynamics simulations of sodium dodecyl sulfate micelles: from coarse-grained to all-atom resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Influence of conformation isomers in alkyl chains on Ag(i)-coordinated supramolecular architectures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Structure and conformational properties of diacetyl sulfide in the gaseous and condensed phases explored by gas electron diffraction, single-crystal X-ray diffraction, vibrational spectroscopy, and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Transformation of Long-Chain Alkyl Sulfides: A Technical Guide

Topic: Environmental Fate of Long-Chain Alkyl Sulfides Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long-chain alkyl sulfides (thioethers), characterized by hydrophobic alkyl chains (

Physicochemical Profiling and Partitioning

The environmental behavior of alkyl sulfides is governed by the length of the carbon chain. As chain length increases, water solubility decreases exponentially while the octanol-water partition coefficient (

Table 1: Comparative Physicochemical Properties

Data represents consensus values modeled from experimental surrogates and EPI Suite™ estimations.

| Compound | Structure | Log | Water Solubility (mg/L, 25°C) | Henry’s Law Constant (atm-m³/mol) | Environmental Compartment |

| Dimethyl Sulfide (DMS) | 0.92 | ~22,000 | Atmosphere / Water | ||

| Octyl Methyl Sulfide | 4.80 | ~4.5 | Water / Sediment | ||

| Dodecyl Methyl Sulfide | 6.75 | ~0.08 | Sediment / Biota | ||

| Didodecyl Sulfide | > 10.0 | < 0.001 | Soil / Sediment (Immobile) |

Key Insight: The high Henry's Law constants for long-chain sulfides suggest that if they are dissolved, they are volatile. However, their extreme hydrophobicity (high

Degradation Pathways: Biotic and Abiotic

The transformation of long-chain alkyl sulfides is a dual-process mechanism involving S-oxidation (sulfur center) and C-oxidation (alkyl chain).

Abiotic Transformation (Photochemical)

In the atmosphere or surface waters, the primary oxidant is the hydroxyl radical (

-

Mechanism:

adds to the sulfur atom, forming an adduct that reacts with -

Kinetics: Reaction rates are diffusion-controlled (

) but are limited by the low aqueous solubility of long-chain variants.

Biotic Transformation (Metabolic)

Microbial degradation is the dominant sink for long-chain sulfides.

-

Sulfoxidation: Monooxygenase enzymes (e.g., cytochrome P450 or flavin-containing monooxygenases) oxidize the sulfide to a sulfoxide, and subsequently to a sulfone (

). -

Alkyl Chain Oxidation: The alkyl chains undergo

-oxidation (terminal carbon) followed by

Diagram 1: Integrated Degradation Pathway

The following diagram illustrates the bifurcation between sulfur oxidation and alkyl chain degradation.

Caption: Biotic and abiotic transformation logic. Sulfoxidation increases polarity, facilitating subsequent enzymatic attack on the alkyl chain.

Analytical Methodologies

Detecting trace levels of long-chain sulfides requires distinguishing them from complex hydrocarbon matrices. The Sulfur Chemiluminescence Detector (SCD) is the gold standard due to its equimolar response to sulfur and lack of hydrocarbon quenching.

Protocol: Trace Analysis by GC-SCD

Objective: Quantification of dodecyl sulfide in soil samples (LOD < 5 ppb).

-

Sample Preparation (Pressurized Liquid Extraction - PLE):

-

Mix 10g soil with diatomaceous earth.

-

Extract with Acetone:Hexane (1:1) at 100°C, 1500 psi.

-

Rationale: High temperature overcomes the desorption energy barrier of long-chain sulfides from soil organic matter.

-

-

Cleanup:

-

Pass extract through a Copper (Cu) powder column.

-

Critical Step: Copper removes elemental sulfur (

) which interferes with chromatograms, but does not react with dialkyl sulfides under mild conditions.

-

-

Instrumental Analysis (GC-SCD):

-

Inlet: PTV (Programmed Temperature Vaporizing) to prevent thermal degradation of labile sulfoxides.

-

Column: DB-Sulfur SCD or equivalent (thick film to retain volatile species, inert to prevent tailing).

-

Detector: SCD (combustion at 800°C

SO +

-

Diagram 2: Analytical Workflow

Caption: Optimized workflow for sulfur-specific detection, prioritizing removal of elemental sulfur interference.

Toxicology and Drug Development Context

In drug development, the "long-chain alkyl sulfide" motif appears in various pharmaceutical agents and metabolites. Understanding their fate parallels environmental risk assessment (ERA).

-

Metabolic Activation: Thioether drugs (e.g., Thioridazine) are metabolized to sulfoxides.[1] While often pharmacologically active, these metabolites are more water-soluble and excreted faster than the parent sulfide.

-

Toxicity: Long-chain sulfides can disrupt cell membranes similar to surfactants. However, their rapid conversion to sulfoxides generally reduces lipophilicity and membrane toxicity.

-

ERA Implications: For environmental risk assessment of pharmaceuticals, the sulfone metabolite is often the terminal persistent residue in water, whereas the parent sulfide partitions to sludge.

References

-

Photochemical Aerobic Oxidation of Sulfides to Sulfoxides. Green Chemistry, 2022.

-

Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical. ACS Earth and Space Chemistry, 2025.

-

Aerobic and Anaerobic Degradation of Alkyl Sulfides by a Denitrifying Marine Bacterium. Applied and Environmental Microbiology, 1995.

-

Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Shimadzu Application News, 2019.

-

Environmental Risk Assessment of Medicinal Products for Human Use. European Medicines Agency (EMA), 2024.

Sources

Methodological & Application

Application Notes and Protocols for the Use of Octadecyl Sulfide in Self-Assembled Monolayers

Introduction: Beyond Thiols - The Unique Potential of Dialkyl Sulfides in Surface Engineering

For decades, the spontaneous organization of organic molecules into densely packed, ordered monolayers on solid substrates has been a cornerstone of nanoscience and surface engineering. These self-assembled monolayers (SAMs) offer a powerful and versatile platform for tailoring the physicochemical properties of surfaces at the molecular level. Historically, the field has been dominated by the use of alkanethiols on gold substrates, a system renowned for its simplicity and the formation of well-defined monolayers. However, the reliance on the thiol-gold linkage, while robust, has prompted exploration into alternative headgroup chemistries that may offer distinct advantages in terms of stability, molecular packing, and functionality.

This guide focuses on the use of octadecyl sulfide (dioctadecyl sulfide) , a dialkyl sulfide, for the formation of SAMs. Unlike alkanethiols (R-SH) and dialkyl disulfides (R-S-S-R), which are believed to form the same surface thiolate species (R-S-Au) through cleavage of the S-H or S-S bond respectively, dialkyl sulfides ((R)₂S) present a unique mode of interaction with gold surfaces. Evidence suggests a non-destructive adsorption mechanism where the octadecyl sulfide molecule remains intact upon binding to the gold substrate.[1] This fundamental difference in surface chemistry opens up new possibilities for controlling the structure and properties of the resulting monolayer. The presence of two octadecyl chains anchored by a single sulfur atom influences the packing density and conformational order of the monolayer in ways that are distinct from their single-chain counterparts.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in leveraging the unique properties of octadecyl sulfide for the creation of well-defined and stable self-assembled monolayers. We will delve into the mechanistic principles of dialkyl sulfide SAM formation, provide detailed, field-proven protocols for their preparation, and discuss the essential characterization techniques required to validate the quality and properties of these surfaces.

Mechanistic Insights: The Intact Adsorption of Dialkyl Sulfides

The formation of a self-assembled monolayer is a thermodynamically driven process governed by the interplay of molecule-substrate and molecule-molecule interactions. In the case of octadecyl sulfide on a gold surface, the primary driving force is the strong affinity of the sulfur headgroup for gold.

Figure 1: Schematic workflow of octadecyl sulfide SAM formation on a gold substrate.

A key distinction from the more common alkanethiol and dialkyl disulfide systems is the nature of the sulfur-gold bond. While the latter are understood to undergo cleavage of the S-H or S-S bond to form a gold-thiolate bond, studies on dialkyl sulfides, such as didecyl sulfide, provide evidence for a non-destructive adsorption process.[1] This suggests that the octadecyl sulfide molecule adsorbs onto the gold surface with both octadecyl chains remaining covalently bound to the sulfur atom. This "intact" adsorption has significant implications for the resulting monolayer structure. With two alkyl chains per anchor point, the steric demands are higher, which can influence the packing density and tilt angle of the alkyl chains within the monolayer.

The self-assembly process can be conceptualized in two main stages:

-

Initial Adsorption: Octadecyl sulfide molecules from the solution rapidly adsorb onto the gold surface, driven by the strong sulfur-gold interaction.

-

Monolayer Organization: Following the initial adsorption, a slower reorganization process occurs. During this phase, the octadecyl chains, through intermolecular van der Waals interactions, arrange themselves into a densely packed and ordered structure. This ordering process is crucial for the formation of a high-quality, stable monolayer.

Experimental Protocols: A Step-by-Step Guide to Octadecyl Sulfide SAM Formation

The following protocols are designed to be self-validating, with an emphasis on the causality behind each step to ensure reproducibility and high-quality monolayer formation.

PART 1: Substrate Preparation - The Foundation of a High-Quality SAM

The cleanliness and atomic flatness of the gold substrate are paramount for the formation of a well-ordered SAM. The most common substrates are gold films evaporated onto silicon wafers or mica.

Materials:

-

Gold-coated substrates (e.g., silicon wafer with a chromium or titanium adhesion layer followed by a gold layer)

-

Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Deionized (DI) water (18.2 MΩ·cm)

-

Ethanol (absolute, 200 proof)

-

Nitrogen gas (high purity)

Protocol:

-

Safety First: Don the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, and work within a certified fume hood.

-

Piranha Cleaning (for reusable gold substrates):

-

Carefully immerse the gold substrates in freshly prepared piranha solution for 5-10 minutes. The solution will become hot.

-

Using Teflon tweezers, carefully remove the substrates and rinse them copiously with DI water.

-

Rinse the substrates thoroughly with ethanol.

-

-

Final Rinse and Dry:

-

Rinse the substrates again with copious amounts of DI water.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

-

Immediate Use: The cleaned substrates are highly active and should be used immediately for SAM formation to prevent atmospheric contamination.

PART 2: Solution Preparation and Self-Assembly

The quality of the SAM is highly dependent on the purity of the octadecyl sulfide and the solvent, as well as the assembly conditions.

Materials:

-

Octadecyl sulfide ((C₁₈H₃₇)₂S)

-

Ethanol (absolute, 200 proof)

-

Clean glass vials with Teflon-lined caps

Protocol:

-

Solution Preparation:

-

Prepare a 1 mM solution of octadecyl sulfide in absolute ethanol. For example, dissolve 5.39 mg of octadecyl sulfide in 10 mL of absolute ethanol.

-

Ensure the octadecyl sulfide is fully dissolved. Gentle warming or sonication can be used if necessary.

-

-

Self-Assembly:

-

Place the freshly cleaned and dried gold substrates in the glass vials.

-

Pour the 1 mM octadecyl sulfide solution into the vials, ensuring the substrates are fully immersed.

-

Purge the vials with a gentle stream of nitrogen gas for 30-60 seconds to displace oxygen, which can contribute to the oxidation of the sulfur headgroup over time.

-

Seal the vials tightly with Teflon-lined caps.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer immersion times can lead to more ordered monolayers.[1]

-

-

Post-Assembly Rinsing:

-

After the immersion period, remove the substrates from the solution using clean tweezers.

-

Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

-

Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, prior to characterization or use.

Characterization of Octadecyl Sulfide Self-Assembled Monolayers

Thorough characterization is essential to confirm the formation of a high-quality SAM and to understand its properties. A combination of techniques is typically employed to assess surface coverage, molecular ordering, thickness, and surface energy.

Figure 2: Key techniques for the characterization of octadecyl sulfide SAMs.

Contact Angle Goniometry: A Measure of Surface Energy

Contact angle goniometry is a simple yet powerful technique for assessing the hydrophobicity and overall quality of a SAM. A well-ordered, densely packed monolayer of octadecyl sulfide should present a highly hydrophobic surface due to the exposed methyl (-CH₃) groups of the octadecyl chains.

Expected Results:

-

Advancing Contact Angle of Water: For a high-quality octadecyl sulfide SAM, the advancing contact angle of a water droplet is expected to be in the range of 110-115° . This is comparable to the values observed for well-ordered octadecanethiol SAMs. A lower contact angle may indicate a disordered or incomplete monolayer.[2]

-

Contact Angle Hysteresis: Low contact angle hysteresis (the difference between the advancing and receding contact angles) is indicative of a smooth, chemically homogeneous surface.

| Surface | Expected Advancing Water Contact Angle (θ) |

| Bare Gold | ~60-80°[3] |

| Octadecyl Sulfide SAM | 110-115° (inferred) |

| Octadecanethiol SAM | ~112° |

Ellipsometry: Measuring Monolayer Thickness

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. It can be used to determine the thickness of the SAM with sub-nanometer resolution.

Expected Results:

-

The expected thickness of a fully extended, all-trans octadecyl sulfide monolayer can be estimated based on the length of the octadecyl chains. Assuming a tilt angle similar to that of alkanethiols on gold (around 30° from the surface normal), the thickness would be in the range of 2.0-2.5 nm .

X-ray Photoelectron Spectroscopy (XPS): Elemental and Chemical State Analysis

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a surface.

Expected XPS Signatures for an Octadecyl Sulfide SAM on Gold:

-

S 2p Spectrum: The binding energy of the S 2p peak is crucial for understanding the nature of the sulfur-gold interaction. For an intact dialkyl sulfide adsorbed on gold, the S 2p₃/₂ peak is expected at approximately 162.0 eV .[1] This is in contrast to the S 2p₃/₂ peak for a gold thiolate, which is also found around 162.0 eV. While the binding energies are similar, the key evidence for intact adsorption comes from techniques like time-of-flight secondary ion mass spectrometry (TOF-SIMS) which can detect fragments of the intact dialkyl sulfide attached to gold.[1] The absence of a significant peak at higher binding energies (e.g., >166 eV) indicates the absence of oxidized sulfur species (sulfonates).

-

C 1s Spectrum: The C 1s spectrum will show a main peak at approximately 285.0 eV , corresponding to the methylene and methyl carbons of the alkyl chains.

-

Au 4f Spectrum: The characteristic Au 4f peaks from the underlying gold substrate will be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy: Assessing Molecular Order

Grazing angle reflection-absorption infrared spectroscopy (RAIRS or IRRAS) is used to probe the vibrational modes of the molecules in the SAM and provides information about the conformational order of the alkyl chains.

Expected FTIR Signatures:

-

C-H Stretching Region (2800-3000 cm⁻¹): The positions of the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) methylene stretching vibrations are sensitive to the conformational order of the alkyl chains.

-

For a well-ordered, crystalline-like monolayer with the alkyl chains in an all-trans conformation, these peaks are expected at approximately 2918 cm⁻¹ and 2850 cm⁻¹ , respectively.

-

Higher peak positions (e.g., νₐ(CH₂) > 2920 cm⁻¹ and νₛ(CH₂) > 2852 cm⁻¹) indicate a higher degree of conformational disorder (gauche defects) in the alkyl chains.[4]

-

| Vibrational Mode | Wavenumber (cm⁻¹) for a Well-Ordered Monolayer |

| Asymmetric CH₂ Stretch (νₐ(CH₂)) | ~2918 |

| Symmetric CH₂ Stretch (νₛ(CH₂)) | ~2850 |

Stability of Octadecyl Sulfide SAMs: A Comparative Perspective

The stability of a SAM is a critical parameter for its practical application. While comprehensive studies directly comparing the thermal and chemical stability of octadecyl sulfide and octadecanethiol SAMs are limited, some inferences can be drawn from the nature of the surface-adsorbate bond.

-

Thermal Stability: Alkanethiol SAMs on gold are generally stable up to around 100-150°C in an inert atmosphere.[5] The stability of dialkyl sulfide SAMs is expected to be in a similar range, although the presence of two alkyl chains per sulfur atom might influence the desorption kinetics.

-

Chemical Stability: One of the potential advantages of dialkyl sulfide SAMs is their potential for enhanced stability in certain chemical environments. The absence of a reactive S-H bond, as found in thiols, may render them less susceptible to certain oxidative processes. However, it has been noted that dialkyl sulfide films can be sensitive to aqueous base.[6]

Applications in Research, Drug Development, and Beyond

The ability to form well-defined, hydrophobic surfaces using octadecyl sulfide opens up a wide range of applications, including:

-

Biopassivation: Creating surfaces that resist non-specific protein adsorption, which is crucial for biosensors, medical implants, and drug delivery systems.

-

Wettability Control: Precisely tuning the surface energy of materials for applications in microfluidics, anti-fouling coatings, and specialized optics.

-

Fundamental Surface Science: Providing a model system for studying the self-assembly of molecules with more complex headgroup geometries and for understanding the role of multiple alkyl chains in monolayer formation.

-

Molecular Electronics: Serving as ultrathin dielectric layers or for controlling the interface between a metallic electrode and an organic semiconductor.

Conclusion

Octadecyl sulfide offers a compelling alternative to traditional alkanethiols for the formation of self-assembled monolayers. The evidence for an intact adsorption mechanism presents a different paradigm for surface modification, where two alkyl chains are anchored through a single sulfur atom. This guide has provided a comprehensive overview of the principles, protocols, and characterization techniques associated with octadecyl sulfide SAMs. By following the detailed methodologies outlined herein, researchers can confidently prepare and validate high-quality monolayers, paving the way for new discoveries and applications in a multitude of scientific and technological fields.

References

-

Schönherr, H., et al. (1996). Evidence for Nondestructive Adsorption of Dialkyl Sulfides on Gold. Langmuir, 12(25), 6170-6172. [Link]

-

Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold. [Link]

-

DataPhysics Instruments. (n.d.). Detection of self-assembled monolayers (SAMs) using contact angle measurements. [Link]

-

MDPI. (2023). Hydrogen Gas Generation Using Self-Assembled Monolayers (SAMs) of 5,10,15,20-Tetrakis (p-Thiophenol) Porphyrin on a Gold Electrode. [Link]

-

Bain, C. D., et al. (1989). Monolayer Films Prepared by the Spontaneous Self-Assembly of Symmetrical and Unsymmetrical Dialkyl Sulfides from Solution Onto Gold. DTIC. [Link]

-

Chandekar, A., et al. (2006). Thermal stability of thiol and silane monolayers: A comparative study. ResearchGate. [Link]

-

PIKE Technologies. (n.d.). Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. [Link]

-

MDPI. (2021). Wettability of Metals by Water. [Link]

Sources

- 1. if.tugraz.at [if.tugraz.at]

- 2. dataphysics-instruments.com [dataphysics-instruments.com]

- 3. mdpi.com [mdpi.com]

- 4. piketech.com [piketech.com]

- 5. researchgate.net [researchgate.net]

- 6. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Octadecyl Sulfide

This document provides a comprehensive guide for the synthesis of octadecyl sulfide, also known as dioctadecyl sulfide. The protocol is designed for researchers, scientists, and professionals in drug development and materials science who require a reliable method for preparing this long-chain thioether. The synthesis is based on a classic Williamson ether synthesis-type reaction, adapted for sulfur nucleophiles, which is a robust and well-established method in organic chemistry.

Introduction to Octadecyl Sulfide

Octadecyl sulfide is a large hydrophobic molecule with a central sulfur atom flanked by two eighteen-carbon alkyl chains.[1] Its unique structure imparts properties that are of interest in various fields. For instance, long-chain dialkyl sulfides can be used as high-temperature lubricants, and their derivatives are explored in the context of self-assembled monolayers and as precursors for sulfoxides and sulfones with potential applications in medicinal chemistry and materials science. This guide will detail a reliable laboratory-scale synthesis, purification, and characterization of octadecyl sulfide.

Reaction Principle and Mechanism

The synthesis of octadecyl sulfide is achieved via a nucleophilic substitution reaction. Specifically, it follows an S(_N)2 mechanism where the sulfide ion (S

Overall Reaction:

2 CH(_3)(CH(2))({17})Br + Na(_2)S → (CH(3)(CH(2))({17}))({2})S + 2 NaBr

The sulfide ion is a potent nucleophile, and the primary alkyl halide, 1-bromooctadecane, is an excellent substrate for S(_N)2 reactions due to minimal steric hindrance at the reaction center. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it solvates the sodium cations, leaving the sulfide anion relatively "bare" and highly reactive, thus accelerating the rate of the substitution reaction. A phase-transfer catalyst can also be employed to facilitate the reaction between the aqueous sodium sulfide and the organic alkyl halide.[2]

Experimental Protocol

This protocol is designed to be self-validating by including in-process checks and detailed characterization of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Bromooctadecane | ≥97% | e.g., Sigma-Aldrich | |

| Sodium Sulfide Nonahydrate (Na(_2)S·9H(_2)O) | ≥98% | e.g., Sigma-Aldrich | Hygroscopic, handle quickly.[3][4] |

| N,N-Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich | |

| Diethyl Ether | Anhydrous | e.g., Fisher Scientific | |

| n-Hexane | HPLC Grade | e.g., Fisher Scientific | For purification. |

| Dichloromethane (DCM) | HPLC Grade | e.g., Fisher Scientific | For purification. |

| Magnesium Sulfate (MgSO(_4)) | Anhydrous | e.g., Sigma-Aldrich | For drying. |

| Celite® | e.g., Sigma-Aldrich | For filtration. | |

| Round-bottom flask (250 mL) | Oven-dried. | ||

| Reflux condenser | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle with temperature control | |||

| Separatory funnel (500 mL) | |||

| Rotary evaporator | |||

| Glass funnel and filter paper | |||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of octadecyl sulfide.

Step-by-Step Procedure

1. Reaction Setup

-

Place a magnetic stir bar into a 250 mL oven-dried round-bottom flask.

-

Fit the flask with a reflux condenser and ensure a nitrogen or argon inlet at the top of the condenser to maintain an inert atmosphere. This is crucial as sodium sulfide can be air-sensitive.[3]

-

To the flask, add sodium sulfide nonahydrate (2.40 g, 10.0 mmol).

-

Add anhydrous DMF (100 mL) to the flask. Stir the mixture until the sodium sulfide is fully dissolved. Gentle warming may be required.

2. Addition of Alkyl Halide

-

In a separate beaker, dissolve 1-bromooctadecane (6.67 g, 20.0 mmol) in a minimal amount of anhydrous DMF (20 mL).

-

Using a dropping funnel, add the 1-bromooctadecane solution dropwise to the stirring solution of sodium sulfide over 30 minutes. The stoichiometry is 2 equivalents of the alkyl halide to 1 equivalent of the sulfide source.

3. Reaction

-

After the addition is complete, heat the reaction mixture to 80 °C using a heating mantle.

-

Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

TLC Monitoring: Use a mixture of hexane and ethyl acetate (e.g., 95:5) as the eluent. Spot the starting material (1-bromooctadecane) and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction is typically complete within 4-6 hours.

-

4. Workup and Isolation

-

Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water.

-

Extract the aqueous phase with diethyl ether (3 x 100 mL).[5]

-

Combine the organic layers and wash them with saturated brine (2 x 100 mL) to remove any remaining water and DMF.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid.

5. Purification

-

The crude octadecyl sulfide can be purified by column chromatography on silica gel using n-hexane as the eluent.[5]

-

Alternatively, recrystallization from a suitable solvent system like ethanol/dichloromethane can be performed to obtain the pure product as a white crystalline solid.

Characterization of Octadecyl Sulfide

| Property | Expected Value |

| Appearance | White to almost white crystalline powder.[6] |

| Melting Point | 70 °C.[6] |

| Molecular Formula | C({36})H({74})S.[1] |

| Molecular Weight | 539.0 g/mol .[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.51 (t, J = 7.4 Hz, 4H, -S-CH₂-), 1.59 (p, J = 7.4 Hz, 4H, -S-CH₂-CH₂-), 1.25 (s, 60H, -(CH₂)₁₅-), 0.88 (t, J = 6.8 Hz, 6H, -CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 32.1, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 28.8, 22.7, 14.1. |

| GC-MS | A single peak corresponding to the molecular ion (m/z = 539.0). |

Safety Precautions

-

1-Bromooctadecane: Avoid contact with skin and eyes. It is a skin and eye irritant.[7]

-

Sodium Sulfide: Highly corrosive and can cause severe skin burns and eye damage.[4][8] It is toxic if swallowed or in contact with skin.[3][4] Contact with acids or moisture can release highly toxic and flammable hydrogen sulfide (H₂S) gas.[9] All manipulations should be carried out in a well-ventilated fume hood.[9]

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-